molecular formula C15H18O2 B14297900 5-Benzyl-3-butylfuran-2(3H)-one CAS No. 113749-12-5

5-Benzyl-3-butylfuran-2(3H)-one

Cat. No.: B14297900
CAS No.: 113749-12-5
M. Wt: 230.30 g/mol
InChI Key: AKXLDPZDYGKRJX-UHFFFAOYSA-N
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Description

5-Benzyl-3-butylfuran-2(3H)-one is a benzofuran derivative characterized by a furanone core (a five-membered lactone ring fused to a benzene ring). Its structure includes a benzyl group at the 5-position and a butyl group at the 3-position (Figure 1). These substituents confer distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

113749-12-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

5-benzyl-3-butyl-3H-furan-2-one

InChI

InChI=1S/C15H18O2/c1-2-3-9-13-11-14(17-15(13)16)10-12-7-5-4-6-8-12/h4-8,11,13H,2-3,9-10H2,1H3

InChI Key

AKXLDPZDYGKRJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=C(OC1=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-butylfuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and butyl lithium.

    Formation of Intermediates: The reaction between benzyl bromide and butyl lithium forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the furan ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-butylfuran-2(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl butyl ketone, while reduction may produce benzyl butyl alcohol.

Scientific Research Applications

5-Benzyl-3-butylfuran-2(3H)-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-butylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Substituent Positions Unique Features
5-Benzyl-3-butylfuran-2(3H)-one C₁₄H₁₆O₂* Benzyl, butyl 5-benzyl, 3-butyl High lipophilicity due to aromatic/alkyl groups
5-Hydroxy-3-phenyl-2(3H)-benzofuranone C₁₄H₁₀O₃ Hydroxyl, phenyl 5-hydroxy, 3-phenyl Enhanced hydrogen bonding via -OH group
4-Propyldihydrofuran-2(3H)-one C₇H₁₀O₂ Propyl 4-propyl Simpler alkyl chain; reduced steric hindrance
5-Chlorobenzofuran-2(3H)-one C₈H₅ClO₂ Chlorine 5-chloro Electrophilic reactivity from Cl substituent
5-Methyl-3-phenyl-1-benzofuran-2(3H)-one C₁₅H₁₂O₂ Methyl, phenyl 5-methyl, 3-phenyl Balance of lipophilicity and steric effects

*Note: Molecular formula inferred from IUPAC naming conventions.

Physicochemical Properties

  • Lipophilicity : The benzyl and butyl groups in 5-Benzyl-3-butylfuran-2(3H)-one likely increase its lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or chlorine). This enhances membrane permeability but may reduce aqueous solubility .
  • Reactivity : The absence of electron-withdrawing groups (e.g., Cl in 5-Chlorobenzofuran-2(3H)-one) suggests lower electrophilicity compared to halogenated analogs. Instead, its alkyl and aromatic groups may favor radical scavenging or hydrophobic interactions .

Key Differentiators of 5-Benzyl-3-butylfuran-2(3H)-one

  • Stereoelectronic Effects: The butyl group at the 3-position may reduce ring strain in the furanone core compared to bulkier substituents (e.g., tert-butyl in Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate), improving synthetic accessibility .
  • Biological Target Compatibility : Unlike hydroxylated analogs (e.g., 5-Hydroxybenzofuran-2(3H)-one), the lack of polar groups in 5-Benzyl-3-butylfuran-2(3H)-one may favor interactions with hydrophobic enzyme pockets .

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